![molecular formula C9H9ClOS B2942091 2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone CAS No. 2567489-86-3](/img/structure/B2942091.png)
2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is a chemical compound with the molecular formula C9H9ClOS . It is an important intermediate for synthesizing prothioconazole .
Synthesis Analysis
The synthesis of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” involves taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is obtained by rectification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” include a boiling point of 202.0±20.0 °C, a density of 1.35±0.1 g/cm3, and a water solubility of 5.91g/L at 20℃ . It is a colorless liquid .Aplicaciones Científicas De Investigación
Enzymatic Process Development
A practical enzymatic process for preparing chiral intermediates showcases the utility of ketoreductase in transforming specific chloro-ethanones into chiral alcohols. This process highlights the green and environmentally sound approach with high productivity and potential industrial applications, demonstrating the broader relevance of such compounds in synthesizing other complex molecules (Guo et al., 2017).
Agricultural and Fungicidal Applications
The synthesis of compounds related to "2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone" has been explored for creating key intermediates in the production of prothioconazole, an agricultural fungicide. This indicates the compound's relevance in developing substances that protect crops against fungal diseases, with optimized reaction conditions leading to high yields and purity suitable for industrial application (Ji et al., 2017).
Material Science and Crystallography
Research into the crystal structures of compounds containing thiophenyl and cyclopropyl groups has been conducted to understand their physical and chemical properties better. Such studies are crucial for material science, offering insights into the molecular arrangement and potential applications of these compounds in various technologies (Silva et al., 2014).
Pharmaceutical Intermediates
The biotransformation capabilities of specific bacterial strains to synthesize chiral intermediates from chloro-ethanones demonstrate the potential for producing pharmaceuticals. Such microbial biocatalysis offers an efficient, selective, and eco-friendly method for obtaining chiral alcohols, which are valuable intermediates in synthesizing various drugs (Miao et al., 2019).
Organic Synthesis and Heterocyclic Chemistry
The transformation of chloro-ethanone derivatives into aminobenzo[b]thiophenes and other heterocyclic compounds illustrates the significance of these substances in organic synthesis. These transformations enable the construction of complex molecular architectures, essential for developing novel organic materials and potential therapeutic agents (Androsov et al., 2010).
Safety and Hazards
“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is classified as acutely toxic and can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .
Propiedades
IUPAC Name |
2-chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBOJHRYMMODJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

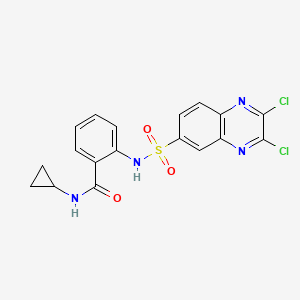
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)
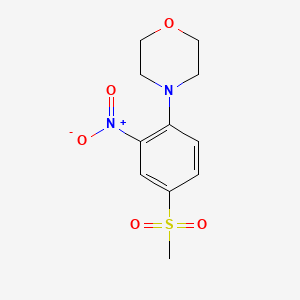

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)
![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)
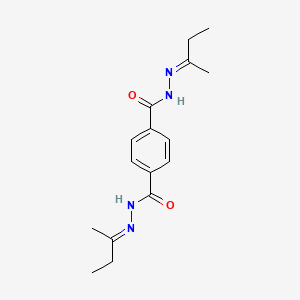
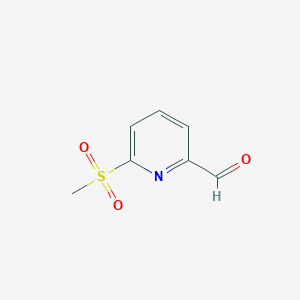
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)
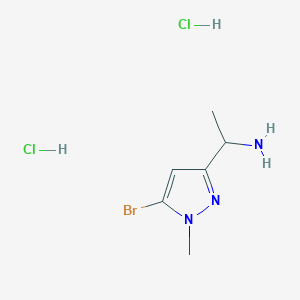

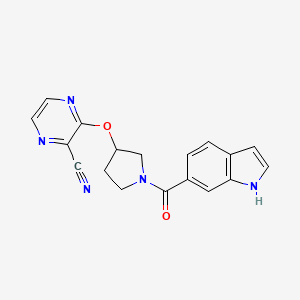
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)
![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)